molecular formula C15H14ClNO4S B1362097 2-{[(4-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid CAS No. 40279-97-8

2-{[(4-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid

Cat. No.: B1362097
CAS No.: 40279-97-8
M. Wt: 339.8 g/mol
InChI Key: JEDDEMYHWQZSLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(4-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid is an organic compound with the molecular formula C15H14ClNO4S. This compound is characterized by the presence of a sulfonamide group attached to a chlorophenyl ring and a phenylpropanoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-phenylpropanoic acid in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-Chlorobenzenesulfonyl chloride+3-Phenylpropanoic acidBase2-[(4-Chlorophenyl)sulfonyl]amino-3-phenylpropanoic acid\text{4-Chlorobenzenesulfonyl chloride} + \text{3-Phenylpropanoic acid} \xrightarrow{\text{Base}} \text{this compound} 4-Chlorobenzenesulfonyl chloride+3-Phenylpropanoic acidBase​2-[(4-Chlorophenyl)sulfonyl]amino-3-phenylpropanoic acid

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.

    Substitution: The chlorophenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of sulfinyl or sulfide derivatives.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

2-{[(4-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studying enzyme inhibition and protein interactions due to its sulfonamide group.

    Medicine: Investigating potential therapeutic applications, particularly in the development of anti-inflammatory and antimicrobial agents.

    Industry: Used in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzenesulfonamide: Lacks the phenylpropanoic acid moiety.

    3-Phenylpropanoic acid: Lacks the sulfonamide group.

    Sulfanilamide: Contains a sulfonamide group but lacks the chlorophenyl and phenylpropanoic acid moieties.

Uniqueness

2-{[(4-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid is unique due to the combination of its sulfonamide group and phenylpropanoic acid moiety. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfonylamino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4S/c16-12-6-8-13(9-7-12)22(20,21)17-14(15(18)19)10-11-4-2-1-3-5-11/h1-9,14,17H,10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDDEMYHWQZSLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377531
Record name 2-{[(4-chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40279-97-8
Record name N-[(4-Chlorophenyl)sulfonyl]phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40279-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{[(4-chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.